[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-
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Overview
Description
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- is a complex organic compound that belongs to the class of bithienyl derivatives This compound is characterized by its unique structure, which includes two thiophene rings fused with a dioxin ring and functionalized with dicarboxaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene rings: Starting with a suitable thiophene precursor, the thiophene rings are synthesized through a series of reactions involving halogenation and coupling reactions.
Fusion with the dioxin ring: The thiophene rings are then fused with a dioxin ring through oxidative coupling reactions.
Functionalization with dicarboxaldehyde groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dicarboxaldehyde groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings or the dioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable precursor in the development of novel organic semiconductors and conductive polymers.
Biology and Medicine
Research in biology and medicine explores the potential of this compound in drug delivery systems and as a component in bioelectronic devices. Its ability to interact with biological molecules and its conductive properties make it a promising candidate for various biomedical applications.
Industry
In the industrial sector, this compound is used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its conductive properties and stability contribute to the performance and longevity of these devices.
Mechanism of Action
The mechanism of action of [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- involves its interaction with molecular targets through various pathways. In organic electronics, it functions by facilitating charge transport through its conjugated system. In biological systems, it may interact with cellular components, influencing processes such as signal transduction and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde: Lacks the tetrahydro groups, resulting in different electronic properties.
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-diol: Contains hydroxyl groups instead of dicarboxaldehyde groups, affecting its reactivity and applications.
Uniqueness
The presence of both dicarboxaldehyde and tetrahydro groups in [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- imparts unique electronic and chemical properties
Properties
CAS No. |
528870-51-1 |
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Molecular Formula |
C14H10O6S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(7-formyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carbaldehyde |
InChI |
InChI=1S/C14H10O6S2/c15-5-7-9-11(19-3-1-17-9)13(21-7)14-12-10(8(6-16)22-14)18-2-4-20-12/h5-6H,1-4H2 |
InChI Key |
URGHWHMUSCLDJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C=O)C3=C4C(=C(S3)C=O)OCCO4 |
Origin of Product |
United States |
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